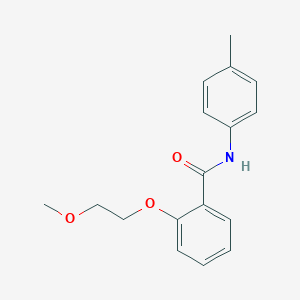![molecular formula C16H16BrNO2 B495734 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-ethylacetamide](/img/structure/B495734.png)
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-ethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-ethylacetamide is an organic compound with a complex structure that includes a brominated biphenyl group and an ethylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-ethylacetamide typically involves the reaction of 3-bromobiphenyl-4-ol with N-ethylacetamide under specific conditions. One common method is the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and environmental compliance.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylacetamide moiety.
Reduction: Reduction reactions can target the bromine atom, potentially converting it to a hydrogen atom.
Substitution: The bromine atom in the biphenyl group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product would be the de-brominated biphenyl derivative.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-ethylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-ethylacetamide involves its interaction with specific molecular targets. The brominated biphenyl group can interact with hydrophobic pockets in proteins, while the ethylacetamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- 2-[(3-bromo-4-biphenylyl)oxy]-N-methylacetamide
- 2-[(3-bromobiphenyl-4-yl)oxy]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Comparison: Compared to similar compounds, 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-ethylacetamide is unique due to its specific ethylacetamide moiety, which can influence its reactivity and interaction with biological targets. The presence of the bromine atom also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C16H16BrNO2 |
|---|---|
Peso molecular |
334.21g/mol |
Nombre IUPAC |
2-(2-bromo-4-phenylphenoxy)-N-ethylacetamide |
InChI |
InChI=1S/C16H16BrNO2/c1-2-18-16(19)11-20-15-9-8-13(10-14(15)17)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,18,19) |
Clave InChI |
NDAWQOROFNCRIB-UHFFFAOYSA-N |
SMILES |
CCNC(=O)COC1=C(C=C(C=C1)C2=CC=CC=C2)Br |
SMILES canónico |
CCNC(=O)COC1=C(C=C(C=C1)C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(2-chlorophenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B495652.png)

![2-[(2-methoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B495657.png)

![N-[2-(methylcarbamoyl)phenyl]biphenyl-4-carboxamide](/img/structure/B495662.png)
![2-([1,1'-biphenyl]-4-yloxy)-N-methylbutanamide](/img/structure/B495663.png)


![N-{2-[(allylamino)carbonyl]phenyl}-2-isopropoxybenzamide](/img/structure/B495666.png)

![N-[4-(2-phenylethoxy)phenyl]propanamide](/img/structure/B495669.png)
![N-[4-(2-phenylethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B495672.png)
![4-Oxo-4-[4-(2-phenylethoxy)anilino]butanoic acid](/img/structure/B495673.png)
